molecular formula C12H13Cl2NOS B2827670 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride CAS No. 1049739-17-4

4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride

Cat. No.: B2827670
CAS No.: 1049739-17-4
M. Wt: 290.2
InChI Key: CUSJGUUXNZEHTE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a chloromethyl group, and a methylphenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenol with chloromethyl methyl ether to form 4-methylphenoxymethyl chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base to form the desired thiazole compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the methyl groups.

    Coupling Reactions: The phenoxymethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups on the thiazole ring and the methylphenoxymethyl group.

Scientific Research Applications

4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring and the phenoxymethyl group can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)benzylamine hydrochloride: This compound shares the phenoxymethyl group but differs in the presence of a benzylamine group instead of a thiazole ring.

    2-(4-Methylphenoxymethyl)-1,3-thiazole: Similar to the target compound but lacks the chloromethyl group.

    4-(Chloromethyl)-1,3-thiazole: Contains the thiazole ring and chloromethyl group but lacks the phenoxymethyl group.

Uniqueness

4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS.ClH/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12;/h2-5,8H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSJGUUXNZEHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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